Xonotlite (Ca(SiO3).xH2O)
Description
Overview of Calcium Silicate (B1173343) Hydrates (C-S-H) in Advanced Materials Science
Calcium silicate hydrates (C-S-H) are a class of minerals that form the primary binding phase in most concrete and cement-based materials. mdpi.combohrium.com They are a major product of the hydration of Portland cement, making up 60-70% of the total volume of the hydrated products. mdpi.com The structure of C-S-H directly influences the strength, shrinkage, and creep of cement paste, making it a critical component in the construction industry. mdpi.com
In advanced materials science, C-S-H phases are explored for applications beyond traditional construction. Their unique properties, such as their potential for creating more elastic and fracture-tough materials, are being investigated. nih.gov Researchers are drawing inspiration from natural biomineral structures, like sea urchin spines, to create highly ordered C-S-H materials with enhanced mechanical properties. nih.gov These advanced C-S-H materials have potential applications in creating more durable and resilient infrastructure.
Research Significance of Xonotlite within the Calcium Silicate Hydrate (B1144303) Family
Within the diverse family of calcium silicate hydrates, Xonotlite (Ca₆Si₆O₁₇(OH)₂) stands out for several reasons. It is a crystalline C-S-H phase, which makes it a valuable model compound for studying the nucleation and seeding mechanisms in cementitious materials. d-nb.info Its distinct crystalline structure allows it to be easily distinguished from the amorphous C-S-H that typically forms during cement hydration. d-nb.info
Xonotlite's fibrous, needle-like morphology and properties such as high thermal stability and good mechanical strength make it a subject of significant research interest. unipd.itmdpi.com It is investigated for its potential use as a reinforcing agent in bioactive composites, for improving the compactness of oil-well cement, and as a constituent in heat-insulating materials. mdpi.com Furthermore, its similarity to biological minerals found in bone opens up possibilities for its use in biomedical applications. ontosight.ai
Historical Development of Xonotlite Research and Structural Elucidation
Xonotlite was first identified in 1866 by Rammelsberg in Mexico. mdpi.com Initially found in contact metamorphic zones, it is a relatively rare mineral. mdpi.comgemfame.com The structural elucidation of Xonotlite has been a gradual process. It is characterized by double silicate chains, which distinguishes it from other C-S-H phases like hillebrandite that have single silicate chains. d-nb.info
The crystal structure of Xonotlite consists of layers of calcium-oxygen polyhedra alternating with silicate chains. mdpi.com Specifically, it contains two types of calcium ion coordinations: seven-fold (CaO₇) and octahedral (CaO₆). mdpi.com Modern analytical techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and nuclear magnetic resonance (NMR) spectroscopy have been crucial in characterizing its structure and understanding its formation. d-nb.info Studies have shown that under hydrothermal conditions, a semi-crystalline C-S-H phase can transform into tobermorite (B576468) and then into Xonotlite. whiterose.ac.uk
Current Research Challenges and Prospective Directions in Xonotlite Studies
Current research on Xonotlite faces the challenge of synthesizing pure, well-crystallized material. researchgate.net The formation of Xonotlite via the common hydrothermal synthesis method is a complex process influenced by numerous parameters, including the Ca/Si ratio, temperature, and pH. researchgate.net
Prospective research directions are focused on several key areas:
Advanced Materials Synthesis: Developing controlled synthesis methods to produce Xonotlite with specific morphologies and properties for targeted applications. This includes exploring its use in creating novel ceramic materials and advanced cements. ontosight.ai
Biomedical Applications: Investigating the biocompatibility and bioactivity of Xonotlite for potential use in bone regeneration and other medical implants, leveraging its structural similarity to biological minerals. ontosight.aiijcce.ac.ir
Industrial Applications: Optimizing the use of Xonotlite as an additive in construction materials to enhance durability and strength. ontosight.ai Research is also exploring its use in high-temperature insulation and as a reinforcing agent in various composites. mdpi.comnih.gov
Sustainable Production: A significant area of future research involves the synthesis of Xonotlite from industrial byproducts and waste materials, such as fly ash and carbide slag, to create more sustainable and cost-effective production methods. researchgate.net
Interactive Data Table: Properties of Xonotlite
| Property | Value | Source |
|---|---|---|
| Chemical Formula | Ca₆Si₆O₁₇(OH)₂ | gemfame.comnih.gov |
| Crystal System | Monoclinic | mdpi.com |
| Morphology | Fibrous, acicular (needle-like) crystals | unipd.itgemfame.com |
| Mohs Hardness | 6 to 6.5 | gemfame.com |
| Decomposition Temperature | ~800–1000 °C | mdpi.com |
Interactive Data Table: Research Findings on Xonotlite Synthesis
| Parameter | Observation | Source |
|---|---|---|
| Synthesis Method | Hydrothermal synthesis is the principal method. | researchgate.net |
| Precursor Phases | Can form from semi-crystalline C-S-H via an intermediate tobermorite phase. | whiterose.ac.uk |
| Effect of Calcination | Calcination of precursor materials, like hydrated cement, can significantly increase the yield of Xonotlite. | mdpi.com |
| Ca/Si Ratio | A Ca/Si ratio of 1.0 is often used, but adjustments may be needed depending on the reactivity of the raw materials. | nih.gov |
Structure
2D Structure
Properties
CAS No. |
12141-77-4 |
|---|---|
Molecular Formula |
CaH4O4Si |
Molecular Weight |
136.19 g/mol |
InChI |
InChI=1S/Ca.H2O3Si.H2O/c;1-4(2)3;/h;1-2H;1H2 |
InChI Key |
UGGQKDBXXFIWJD-UHFFFAOYSA-N |
SMILES |
O.O[Si](=O)O.[Ca] |
Canonical SMILES |
O.O[Si](=O)O.[Ca] |
Other CAS No. |
12141-77-4 |
Synonyms |
Ca2SiO4 calcium silicate calcium silicate (CaSiO3) calcium silicate, CaH2SiO3 (1:1) salt mesoporous amorphous calcium silicate mineral wool pseudowollastonite Wollastonite xonotlite |
Origin of Product |
United States |
Structural Elucidation and Polytypism in Xonotlite Systems
Advanced Crystal Structure Analysis of Xonotlite (Ca6Si6O17(OH)2)
Xonotlite (Ca6Si6O17(OH)2) is a crystalline calcium silicate (B1173343) hydrate (B1144303) whose structure has been the subject of detailed crystallographic studies. whiterose.ac.ukktu.edu The fundamental structure, first proposed by Mamedov and Belov in 1955 and later confirmed by other researchers, consists of distinct layers of calcium-oxygen polyhedra linked with infinite silicate double chains. ktu.eduarizona.eduresearchgate.net This arrangement is foundational to understanding its properties and the variations observed in its crystalline forms. arizona.edu
The crystal structure of xonotlite is characterized by layers of calcium polyhedra alternating with complex silicate chains. ijcce.ac.ir The calcium ions exist in two distinct coordination environments. ktu.eduijcce.ac.ir Approximately one-third of the calcium atoms are in a six-fold coordination, forming CaO6 octahedra. ijcce.ac.ir The remaining two-thirds are in a seven-fold coordination, forming CaO7 polyhedra. ijcce.ac.ir These polyhedra link together to form continuous layers, which constitute a core component of the xonotlite structure. ktu.eduresearchgate.net
The silicate component of xonotlite is organized into infinite double chains with the formula [Si6O17]n. ijcce.ac.irresearchgate.net These are specifically described as "Dreierdoppelketten," indicating a repeating unit of three silicate tetrahedra that forms a double chain. researchgate.netresearchgate.net This complex silicate structure runs parallel to the calcium polyhedral layers. arizona.edu
| Structural Component | Coordination / Formula | Description |
| Calcium (Ca) | 6-fold (Octahedral) | Accounts for 1/3 of the Ca ions in the structure. ijcce.ac.ir |
| Calcium (Ca) | 7-fold | Accounts for 2/3 of the Ca ions in the structure. ijcce.ac.ir |
| Silicate Anion | [Si6O17]n | Forms infinite double chains ("Dreierdoppelketten"). researchgate.netresearchgate.net |
The polymerization of silicate tetrahedra is key to forming the double chains in xonotlite. The connectivity within these chains can be described by the Qn terminology, where 'n' represents the number of bridging oxygen atoms shared by a silicon tetrahedron. Infrared spectroscopy studies identify vibrations characteristic of different silicate environments. Bands corresponding to Si–O stretching of Q2 sites (tetrahedra linked to two others in a chain) appear around 973-980 cm⁻¹. ijcce.ac.ir A characteristic band near 1202 cm⁻¹ is attributed to Si–O stretching in Q3 sites, which are the silicate tetrahedra that link the two single chains to form the double chain. ijcce.ac.ir
Polytypism and Crystallographic Disorder in Xonotlite
Polytypism describes the phenomenon where a substance exists in multiple different crystalline structures that differ only in the stacking sequence of identical layers. Xonotlite is a prominent example of a mineral exhibiting polytypism, which is often accompanied by crystallographic disorder. arizona.eduresearchgate.net
Based on the two distinct ways the silicate double chains can attach to the calcium polyhedral layers, several polytypes can be generated. researchgate.net At least six polytypes were theoretically suggested, comprising four ordered and two one-dimensionally disordered structures. ktu.eduarizona.edu Electron and X-ray diffraction techniques have been essential in identifying and characterizing these forms. arizona.eduresearchgate.net
The four known ordered polytypes are designated as M2a2b2c, M2a2bc, Ma2b2c, and Ma2bc. researchgate.net Natural xonotlite samples are frequently found not as a single pure polytype but as complex intergrowths of two or more of these ordered types. researchgate.netresearchgate.net X-ray powder diffraction (XRPD) has proven to be a useful and rapid method for determining the specific polytypes present in a sample by identifying characteristic reflections for each form. researchgate.net
| Xonotlite Polytype | Status | Commonality |
| M2a2b2c | Ordered | Identified in various natural samples. researchgate.netresearchgate.net |
| M2a2bc | Ordered | Less common; not identified in some localities. arizona.eduresearchgate.net |
| Ma2b2c | Ordered | Considered a widespread polytype. researchgate.netresearchgate.net |
| Ma2bc | Ordered | A commonly identified polytype. researchgate.netresearchgate.netwikipedia.org |
| Disordered | Disordered | Two one-dimensionally disordered forms are known. arizona.eduresearchgate.net |
Crystallographic disorder in xonotlite primarily manifests as one-dimensional disorder, which is directly related to stacking faults. arizona.edu A stacking fault is an error in the sequence of how the atomic planes are stacked upon one another. openaccessjournals.com In xonotlite, this occurs when the fundamental structural units, or "protoxonotlite cells," are shifted relative to one another. arizona.edu For instance, in the triclinic polytype, adjacent protoxonotlite cells are shifted by half the length of the b-axis ( b/2 ) relative to their position in the monoclinic polytype. arizona.edu
The presence of this disorder is experimentally confirmed by the appearance of diffuse streaks in single-crystal X-ray and electron diffraction patterns. arizona.eduresearchgate.net These streaks indicate a lack of perfect periodicity in one or more crystallographic directions, which is the hallmark of stacking faults and one-dimensional disorder. arizona.edu
Crystallographic defects, including stacking faults and the intergrowth of different polytypes, fundamentally influence a material's bulk properties. openaccessjournals.com In xonotlite, these structural imperfections disrupt the ideal crystal lattice. While perfect crystals are rare, the density and nature of these defects can affect mechanical, thermal, and other physical characteristics. openaccessjournals.com
Advanced Characterization Techniques in Xonotlite Research
Diffraction-Based Characterization
Diffraction techniques are fundamental in the study of crystalline materials like xonotlite, providing critical information about its atomic arrangement and phase purity.
X-ray Diffraction (XRD) is a primary and indispensable tool for the characterization of xonotlite. ebatco.com It is used to identify the crystalline phases present in a sample by comparing the obtained diffraction pattern with standard patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS). The XRD pattern of a crystalline material is unique, acting as a "fingerprint" for that specific substance.
For hydrothermally synthesized xonotlite, characteristic diffraction peaks are observed at specific 2θ angles. ijcce.ac.ir These peaks correspond to the constructive interference of X-rays scattered by the periodic arrangement of atoms within the crystal lattice. The main diffraction peaks for xonotlite are typically found at 2θ values of approximately 11.40°, 22.97°, and 26.77°. ijcce.ac.ir The presence of these peaks, matching the standard pattern (e.g., JCPDS card no. 29-0379), confirms the successful synthesis of the xonotlite phase. ijcce.ac.ir
Beyond phase identification, XRD is also crucial for assessing the crystallinity of a material. pjsir.orgkaycantest.com The sharpness and intensity of the diffraction peaks are indicative of the degree of crystalline order. Well-defined, sharp peaks suggest a highly crystalline material, whereas broad, diffuse peaks indicate a more amorphous or poorly crystalline nature. pjsir.org Furthermore, the presence of minor peaks corresponding to other phases, such as wollastonite, can indicate impurities within the synthesized xonotlite. ijcce.ac.irresearchgate.net
| Characteristic XRD Peaks of Xonotlite (2θ) |
|---|
| 11.40° |
| 22.97° |
| 26.77° |
| 34.84° |
| 38.97° |
| 41.05° |
Rietveld analysis is a powerful technique that uses a least-squares approach to refine a theoretical line profile until it matches the measured powder diffraction profile. wikipedia.org This method is not only used for the precise determination of crystal structure parameters but also for quantitative phase analysis in multiphase mixtures. andeangeology.clcrystalimpact.comrruff.infocore.ac.uk
In the context of xonotlite research, Rietveld refinement can be employed to:
Quantify the amount of different crystalline phases: If a synthesized sample contains impurities like wollastonite alongside xonotlite, Rietveld analysis can accurately determine the weight percentage of each phase. rruff.info This is achieved by refining the scale factors of each phase, which are proportional to their abundance in the mixture. crystalimpact.com
Refine the crystal structure: The analysis can refine various structural parameters of xonotlite, including lattice parameters (the dimensions of the unit cell), atomic positions within the unit cell, and site occupancy factors. nih.gov This provides a more detailed and accurate picture of the xonotlite crystal structure than what can be obtained from standard XRD analysis alone. wikipedia.org
The process involves fitting the entire experimental diffraction pattern with a calculated pattern based on the crystal structure models of the phases present. andeangeology.cl The refinement process minimizes the difference between the observed and calculated patterns, leading to highly accurate quantitative and structural information. wikipedia.org
Spectroscopic Characterization Methods
Spectroscopic techniques probe the interactions of electromagnetic radiation with the material, providing valuable information about its chemical bonding, functional groups, and local atomic environments.
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups and characterize the chemical bonding within a molecule or material. mdpi.com When infrared radiation is passed through a sample, molecules absorb radiation at specific frequencies corresponding to their vibrational modes (stretching and bending of bonds). mdpi.com
The FTIR spectrum of xonotlite exhibits several characteristic absorption bands that provide insight into its structure:
A sharp, intense peak around 3611-3612 cm⁻¹ is attributed to the stretching vibration of Ca-OH groups. ijcce.ac.irresearchgate.net
A broad band centered around 3426-3445 cm⁻¹ is due to the stretching vibrations of water molecules, indicating the presence of adsorbed or structural water. ijcce.ac.irresearchgate.net The broadening of this band suggests hydrogen bonding with a range of strengths. researchgate.net
The band at approximately 1637 cm⁻¹ corresponds to the bending mode of water molecules. ijcce.ac.ir
A characteristic band near 1202 cm⁻¹ is assigned to the Si-O stretching vibrations in Q³ silicate (B1173343) tetrahedra, where a tetrahedron is linked to two other silicate chains. ijcce.ac.irresearchgate.net
Bands in the region of 900-1100 cm⁻¹ are associated with Si-O-Si asymmetric stretching vibrations. ijcce.ac.irresearchgate.net Specifically, a band around 980 cm⁻¹ is attributed to Si-O stretching of Q² sites. ijcce.ac.ir
The bending mode of the Ca-OH group is observed at approximately 630 cm⁻¹. ijcce.ac.ir
These vibrational bands are crucial for confirming the presence of hydroxyl groups and understanding the nature of the silicate network in xonotlite. researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~3612 | Ca-OH stretching |
| ~3445 | H₂O stretching |
| ~1637 | H₂O bending |
| ~1202 | Si-O stretching (Q³ sites) |
| ~980 | Si-O stretching (Q² sites) |
| ~630 | Ca-OH bending |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the local atomic environment of specific nuclei. nih.govchemrxiv.org For studying silicates like xonotlite, solid-state Magic Angle Spinning (MAS) NMR is employed.
²⁹Si MAS NMR is particularly valuable for characterizing the silicate connectivity in calcium silicate hydrates. nih.gov The chemical shift of ²⁹Si is sensitive to the number of other silicate tetrahedra to which it is connected through bridging oxygen atoms. This is described by the Qⁿ notation, where 'n' is the number of bridging oxygens (from 0 to 4). researchgate.netcolumbia.edu For xonotlite, the structure consists of silicate chains, and ²⁹Si MAS NMR can distinguish between different silicate environments (e.g., Q², Q³) within these chains, providing quantitative data on their relative abundance. semanticscholar.org This information is crucial for understanding the degree of polymerization of the silicate anions.
¹H MAS NMR is used to probe the local environments of protons in the structure. mdpi.com In xonotlite, this includes protons in the structural hydroxyl (Ca-OH) groups and in water molecules. nih.gov ¹H MAS NMR can provide information on the proximity of different proton species and their interaction with the surrounding atoms, offering insights into hydrogen bonding and the nature of water within the crystal structure.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within the top 1-10 nm of a material's surface. specs-group.commdpi.commdpi.com
In XPS analysis of xonotlite, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. specs-group.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of each element and is also sensitive to the chemical environment and oxidation state of the atom. schweizerbart.de
For xonotlite, XPS can be used to:
Determine the surface elemental composition: It can quantify the relative amounts of calcium, silicon, and oxygen on the surface of the material, which can be compared to the theoretical stoichiometry.
Identify the chemical states of the elements: High-resolution XPS spectra of the Ca 2p, Si 2p, and O 1s regions can provide information about the bonding environment. For example, the O 1s spectrum can be deconvoluted to distinguish between oxygen in the silicate network (Si-O-Si), in hydroxyl groups (Ca-OH), and in adsorbed water. schweizerbart.de
X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Atomic Structure and Binding Mechanisms
X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful, element-specific technique used to determine the local atomic structure and chemical state of a specific element within a material. The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS analysis yields data on the bond distances, coordination numbers, and identities of neighboring atoms.
In the context of calcium silicate hydrates like xonotlite, Ca K-edge XANES can reveal detailed information about the coordination environment of calcium atoms within the crystal structure. Although specific XAFS studies detailing the local atomic structure of pure xonotlite are not extensively available in the public domain, research on related calcium silicate hydrate (B1144303) (C-S-H) systems demonstrates the utility of this technique. For instance, XAFS has been employed to study the binding mechanisms of various ions to C-S-H phases.
A notable study investigated the uptake of Europium (Eu(III)) by xonotlite and the related compound tobermorite (B576468) using EXAFS. The results showed that with prolonged reaction time, the distances between Eu(III) and the neighboring calcium (Ca) and silicon (Si) atoms increased. webmineral.com Concurrently, the number of neighboring Ca and Si atoms was found to increase. webmineral.com This suggests that the immobilization of Eu(III) is not merely a surface adsorption phenomenon but involves binding into the crystal structure of xonotlite. webmineral.com Such studies highlight the capability of XAFS to elucidate the intricate binding mechanisms at the atomic level, which is critical for applications of xonotlite in areas such as waste immobilization and environmental remediation.
Microscopic and Imaging Analysis
Microscopy and imaging techniques are indispensable for visualizing the physical characteristics of xonotlite from the microscale down to the nanoscale.
Scanning Electron Microscopy (SEM) is a fundamental tool for examining the morphology and microstructure of materials. In xonotlite research, SEM is widely used to characterize the size, shape, and aggregation of its crystals.
Studies on hydrothermally synthesized xonotlite have consistently revealed a characteristic fibrous or needle-like (acicular) crystal habit. researchgate.netijcce.ac.ir These individual crystals often aggregate to form larger, more complex structures. SEM observations show that synthesized xonotlite typically consists of tiny, needle-like crystals that join together to form dendritic (tree-like) or globular aggregates. researchgate.net
The morphology of xonotlite crystals is significantly influenced by the synthesis conditions, such as pH, temperature, and reaction time. For instance, research has shown that the pH of the synthesis system has a great impact on the morphology of xonotlite fibers. ijcce.ac.ir In one study, increasing the pH from 12.0 to 13.5 resulted in the formation of larger-scale xonotlite fibers. ijcce.ac.ir At a pH of 13.5 and a synthesis temperature of 220 °C for 15 hours, xonotlite fibers with lengths of 10-30 µm and diameters of 100-200 nm were produced. ijcce.ac.ir
Table 1: Morphological Characteristics of Hydrothermally Synthesized Xonotlite Fibers Observed by SEM
| Synthesis Parameter | Observed Morphology | Crystal Dimensions | Reference |
|---|---|---|---|
| pH 13.5, 220 °C, 15 h | Fibrous | Length: 10-30 µm, Diameter: 100-200 nm | ijcce.ac.ir |
| Hydrothermal Synthesis | Tiny needle-like crystals in dendritic or globular aggregates | Not specified | researchgate.net |
Transmission Electron Microscopy (TEM) offers much higher spatial resolution than SEM, enabling the analysis of materials at the nanoscale. High-resolution TEM (HRTEM) can even resolve the atomic lattice of crystalline materials, providing direct insight into their crystal structure and allowing for the observation of nanoscale defects such as dislocations and stacking faults.
The crystal structure of xonotlite has been determined to be monoclinic. webmineral.comnih.gov While detailed HRTEM studies specifically imaging the lattice and defects of xonotlite are not widely published, crystallographic data provides the unit cell parameters. The ability of TEM to perform electron diffraction is crucial in determining these parameters.
TEM is a powerful tool for identifying imperfections in the crystal lattice. ijcce.ac.ir In hydrothermally synthesized xonotlite, a high value of microstrain has been reported, indicating the presence of crystal imperfections, dislocations, and distortions that can significantly influence the material's properties. ijcce.ac.ir Although direct imaging of these defects in xonotlite via TEM is not commonly reported, the technique remains the primary method for such nanoscale structural investigations.
Table 2: Crystallographic Data for Xonotlite
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | webmineral.comnih.gov |
| Space Group | P2/a | nih.gov |
| Unit Cell Parameter (a) | 17.029 Å | webmineral.com |
| Unit Cell Parameter (b) | 3.678 Å | webmineral.com |
| Unit Cell Parameter (c) | 7.007 Å | webmineral.com |
| Unit Cell Angle (β) | 90.34° | webmineral.com |
Environmental Scanning Electron Microscopy (ESEM) is a specialized form of SEM that allows for the observation of samples in a gaseous environment, including at elevated temperatures and humidity. This capability is particularly valuable for conducting in-situ studies, where dynamic processes such as hydration, dehydration, and crystal growth can be observed in real-time.
In the study of xonotlite, ESEM has been used to investigate the influence of hydrothermal synthesis conditions on the resulting crystal morphology. One study systematically varied the synthesis temperature and duration, using ESEM to observe the changes in the xonotlite crystals. wikipedia.org It was found that hydrothermal treatment at increasing temperatures led to the formation of longer and thinner crystals. wikipedia.org For example, after one week of treatment at 220 °C, the crystals were approximately 20-30 µm long. wikipedia.org Interestingly, at higher temperatures (250 °C), the crystals appeared to have split along their length. wikipedia.org Longer hydrothermal treatment (two weeks versus one week) did not lead to larger crystals but did result in more perfect crystal morphologies. wikipedia.org
Furthermore, in-situ studies of the thermal decomposition of xonotlite have been conducted using synchrotron radiation, a technique that provides real-time diffraction data during heating. These experiments showed that xonotlite loses some water between 200-500 °C and recrystallizes directly to β-wollastonite between approximately 700 and 750 °C. oamjms.eu ESEM, with its ability to image under controlled temperature and atmospheric conditions, offers a complementary approach to directly visualize the morphological changes associated with such phase transformations.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale resolution. It is used to characterize the surface topography, roughness, and nanostructure of materials.
For xonotlite, AFM could be employed to quantify the surface roughness of individual crystals or coatings, providing parameters such as the average roughness (Ra). This information is critical for understanding the material's interaction with other substances, for example, in catalytic or adsorption applications.
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique that is often coupled with scanning electron microscopy (SEM-EDS). It is used to determine the elemental composition of a sample. By scanning the electron beam across the sample, EDS can generate elemental maps that show the spatial distribution of different elements.
The ideal chemical formula for xonotlite is Ca₆Si₆O₁₇(OH)₂. webmineral.comnih.gov This corresponds to a specific stoichiometric ratio of calcium, silicon, and oxygen. EDS analysis can be used to verify the elemental composition of synthesized xonotlite and to detect the presence of any impurities. Studies on natural xonotlite have shown that it can contain minor substitutions of elements such as manganese (Mn) and aluminum (Al). Electron microprobe analysis, a technique similar to SEM-EDS, has been used to obtain quantitative chemical data for natural xonotlite samples.
EDS is also a valuable tool in studying the synthesis of xonotlite. For example, during the investigation of the transition of tobermorite to xonotlite, SEM/EDX was used to analyze the reaction products.
Table 3: Ideal Elemental Composition of Xonotlite (Ca₆Si₆O₁₇(OH)₂)
| Element | Symbol | Atomic Weight (g/mol) | Weight Percentage (%) | Reference |
|---|---|---|---|---|
| Calcium | Ca | 40.08 | 33.63 | webmineral.com |
| Silicon | Si | 28.09 | 23.57 | webmineral.com |
| Oxygen | O | 16.00 | 42.52 | webmineral.com |
| Hydrogen | H | 1.01 | 0.28 | webmineral.com |
Thermal Analysis Techniques
Thermal analysis techniques are crucial for understanding the behavior of xonotlite (Ca₆Si₆O₁₇(OH)₂) under the influence of heat. These methods provide valuable data on phase transitions, thermal stability, and the processes of dehydration and dehydroxylation.
Differential Thermal Analysis (DTA) and Thermogravimetry (TG) are powerful thermoanalytical techniques used in conjunction to study the thermal decomposition of xonotlite. DTA measures the temperature difference between a sample and an inert reference as a function of temperature, revealing endothermic (heat-absorbing) and exothermic (heat-releasing) events. TG, on the other hand, measures the change in mass of a sample as a function of temperature or time, quantifying weight loss due to processes like dehydration and dehydroxylation.
When xonotlite is heated, it undergoes a key transformation involving the loss of its structural hydroxyl (-OH) groups, a process known as dehydroxylation. This event is observed as an endothermic peak on a DTA curve, indicating the absorption of energy required to break the chemical bonds. Simultaneously, the TG curve shows a corresponding mass loss as water vapor is released.
Research has shown that the dehydroxylation of xonotlite and its subsequent transformation into wollastonite (CaSiO₃) occurs over a specific temperature range. The main dehydroxylation process for xonotlite takes place between 715 °C and 880 °C. researchgate.net Upon further heating, xonotlite completely converts to the more stable wollastonite phase. researchgate.netijcce.ac.ir The total weight loss observed up to 800 °C for powders containing a high percentage of xonotlite can be significant, reflecting the release of both physically adsorbed water and chemically bound hydroxyl groups. researchgate.net
| Thermal Event | Temperature Range (°C) | Technique | Observation |
| Dehydroxylation | 715 - 880 | TG | 1.86% weight loss for a sample containing 74% xonotlite. researchgate.net |
| Overall Decomposition | Up to 800 | TG | ~20% total weight loss for a powder with >60 wt% xonotlite. researchgate.net |
This interactive table summarizes key findings from TG analysis of xonotlite.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is used to determine the enthalpy changes (ΔH) associated with thermal events such as phase transitions, melting, and decomposition. For xonotlite, DSC can provide quantitative data on the energy absorbed or released during its dehydroxylation and transformation to wollastonite.
Characterization of Porosity and Surface Characteristics
The fibrous, needle-like crystal structure of xonotlite results in a material with significant porosity, a key feature for its industrial applications such as thermal insulation. ijcce.ac.ir Characterizing this porosity and the associated surface area is essential for understanding and optimizing its performance.
Mercury Intrusion Porosimetry (MIP) is a widely used technique for characterizing the pore structure of materials. mdpi.comlucideon.com It operates on the principle that a non-wetting liquid, like mercury, will not penetrate pores by capillary action and requires external pressure to do so. particletechlabs.com The pressure required is inversely proportional to the size of the pore openings. By incrementally increasing the pressure and measuring the volume of mercury intruded, a detailed pore size distribution can be obtained. particletechlabs.com MIP can measure a broad range of pore sizes, from nanometers to several hundred micrometers. particletechlabs.comanton-paar.com
The data generated provides several key parameters: total pore volume, percentage porosity, bulk and apparent density, and the distribution of pore sizes. lucideon.com For materials synthesized to contain xonotlite, MIP analysis reveals a complex pore structure. For instance, a product containing xonotlite and tobermorite was found to have a significant total pore volume with a bimodal pore size distribution, indicating the presence of multiple pore size ranges. nih.gov
| Parameter | Value | Notes |
| Total Pore Volume | 245 x 10⁻³ cm³/g | For a synthesized product containing xonotlite and 1.13 nm tobermorite. nih.gov |
| Dominant Pore Diameters | 1 - 2.5 nm and 5 - 20 nm | Indicates a bimodal distribution of pore sizes in the material. nih.gov |
This interactive table presents MIP data for a calcium silicate hydrate product containing xonotlite.
The specific surface area is a critical property of porous materials, defined as the total surface area per unit of mass. The Brunauer-Emmett-Teller (BET) method is the most common technique for its determination. The method involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at various partial pressures, the quantity of gas required to form a single molecular layer (a monolayer) on the surface is calculated. Knowing the area occupied by a single adsorbate molecule allows for the calculation of the total surface area of the material.
Xonotlite is recognized for having a large specific surface area due to its fibrous and porous nature. particletechlabs.com The measured value can vary depending on the synthesis conditions, such as temperature and duration, which influence the crystal growth and packing.
| Material | Specific Surface Area (S_BET) | Synthesis/Treatment Conditions |
| Xonotlite and Tobermorite Product | ~68 m²/g | Hydrothermal synthesis from lime and calcined opoka. nih.gov |
| Calcium Silicate Ceramic | 29 m²/g | Hydrothermal treatment at 200 °C. |
This interactive table provides representative specific surface area values for xonotlite-containing materials determined by the BET method.
Phase Transformations and Stability Studies of Xonotlite
Thermal Transformation Pathways of Xonotlite
Xonotlite, a hydrated calcium silicate (B1173343), undergoes a significant transformation upon heating. The process involves dehydration and a topotactic conversion to β-wollastonite (β-CaSiO₃). This transformation is a key characteristic of xonotlite and is of considerable interest in materials science, particularly for applications involving high temperatures.
The thermal stability of xonotlite up to approximately 800°C makes it a valuable component in heat-insulating materials. mdpi.com The conversion to wollastonite, a mineral with its own set of desirable properties, further extends the utility of xonotlite-based materials in high-temperature applications. researchgate.netijcce.ac.ir Research has shown that this transformation can be observed through techniques such as X-ray diffraction (XRD), which confirms the change in crystal phase from xonotlite to wollastonite upon calcination at temperatures like 900°C. ijcce.ac.irresearchgate.net
Table 1: Thermal Transformation of Xonotlite to β-Wollastonite
| Parameter | Description | Temperature Range (°C) | Reference(s) |
|---|---|---|---|
| Transformation Process | Dehydration and topotactic conversion | 770 - 900 | whiterose.ac.ukresearchgate.netresearchgate.netproquest.comijcce.ac.ir |
| Product | β-Wollastonite (β-CaSiO₃) | - | whiterose.ac.ukijcce.ac.ir |
| Nature of Conversion | Topotactic | - | whiterose.ac.uk |
The temperature at which xonotlite is calcined has a significant impact on the kinetics of its transformation and the nature of the resulting products. Studies have shown that increasing the calcination temperature can accelerate the conversion process. mdpi.com For instance, the calcination of hydrated cement at 900°C was found to enhance the formation rate of xonotlite during subsequent hydrothermal synthesis, indicating that the reactivity of the precursors is affected by the calcination temperature. mdpi.com
The morphology of the final products can also be influenced by the calcination temperature of the starting materials. While the crystal phase of the synthesized xonotlite may not be directly affected, the morphology of its secondary particles can be altered by the calcination temperature of the precursors. scientific.net For example, research on carbide slag as a raw material for xonotlite synthesis indicated that calcination temperatures between 700-1000°C impacted the morphology of the resulting xonotlite secondary particles. researchgate.net
Furthermore, the complete transformation of xonotlite to wollastonite is dependent on reaching a sufficient calcination temperature. Calcination at 900°C has been shown to result in the complete conversion of xonotlite to wollastonite, which was identified as the sole crystal phase. ijcce.ac.irresearchgate.net This highlights the critical role of calcination temperature in controlling the phase composition of the final material.
Hydrothermal Stability and Equilibrium Investigations
Xonotlite is typically synthesized under hydrothermal conditions, and its formation and stability are dependent on several factors, including temperature, pressure, and the chemical composition of the system. mdpi.com It is known to form readily at temperatures above 180°C and is considered the predominant stable phase in the temperature range of 180-300°C. whiterose.ac.uk Some studies specify a formation temperature range of 200-350°C. nih.gov
The pH of the hydrothermal system also plays a crucial role in the formation and morphology of xonotlite fibers. Higher pH values (in the range of 12.0 to 13.5) have been shown to promote the formation of larger-scale xonotlite fibers. scientific.net For example, xonotlite fibers with lengths of 10-30 μm were successfully prepared at 220°C in a system with a pH of 13.5. scientific.net
The molar ratio of calcium to silicon (Ca/Si) in the starting materials is another critical parameter. A Ca/Si ratio of approximately 1.0 is generally considered optimal for the synthesis of xonotlite. nih.govktu.lt The water-to-solids ratio (W/S) also influences the formation process, with lower ratios having a decisive effect on the formation of well-formed xonotlite fibers. ktu.lt
Table 2: Hydrothermal Conditions for Xonotlite Formation
| Parameter | Optimal Range/Value | Reference(s) |
|---|---|---|
| Temperature | 180 - 350°C | whiterose.ac.uknih.gov |
| pH | 12.0 - 13.5 (promotes larger fibers) | scientific.net |
| Ca/Si Molar Ratio | ~1.0 | nih.govktu.lt |
| Water/Solids Ratio (W/S) | Lower ratios favor well-formed fibers | ktu.lt |
In hydrothermal synthesis, tobermorite (B576468) is often an intermediate phase in the formation of xonotlite. whiterose.ac.uk The stability of tobermorite and its transformation to xonotlite is a key area of study. The crossover temperature for the tobermorite-xonotlite transition is reported to be around 140°C. whiterose.ac.uk Above this temperature, xonotlite becomes the more stable phase.
The transition from tobermorite to xonotlite is influenced by the Ca/Si ratio and the presence of free calcium ions in the reaction medium. nih.gov When the Ca/Si ratio is higher than 0.83, it becomes difficult for 11 Å tobermorite to remain stable at higher reaction temperatures, leading to its transformation into xonotlite. mdpi.com This conversion is described as a topotactic recrystallization, where the morphology of the particles is preserved. nih.gov
Studies have shown that at temperatures around 220°C, the transition from tobermorite to xonotlite can be observed. scirp.org In some experiments, after a certain reaction time, 11 Å tobermorite was found to convert into fiber-like xonotlite. mdpi.com The presence of certain additives can also influence this transition. For example, calcium chloride dihydrate has been shown to have an accelerating effect on the formation of both tobermorite and xonotlite. scirp.org
Impact of Environmental Factors on Xonotlite Phase Stability
The phase stability of xonotlite can be influenced by various environmental factors, primarily the chemical environment during its formation and service life. The presence of impurities, such as aluminum, can affect the stability of xonotlite and its precursor phases. For instance, the stability of 11 Å tobermorite increases with its aluminum content, which can, in turn, affect the temperature and kinetics of its transformation to xonotlite. whiterose.ac.ukmanchester.ac.uk
The pH of the surrounding environment is a significant factor. As observed in hydrothermal synthesis, higher pH levels promote the formation of xonotlite. scientific.net Conversely, changes in pH could potentially impact its stability. The presence of other ions in the solution can also play a role. For instance, chloride ions have been reported to accelerate the hydrothermal synthesis process and promote the crystallization of xonotlite. researchgate.net
Theoretical and Computational Modeling of Xonotlite Systems
Thermodynamic Modeling of Xonotlite Synthesis and Solubility
Thermodynamic modeling provides a quantitative framework for understanding the feasibility and optimal conditions for xonotlite synthesis. By analyzing the energetics of the chemical system, it is possible to predict phase stability, reaction spontaneity, and solubility behavior under various conditions.
The synthesis of xonotlite is primarily studied within the ternary Ca(OH)₂-SiO₂-H₂O system under hydrothermal conditions. researchgate.net Thermodynamic models of this system are crucial for understanding the influence of key parameters on the formation and purity of xonotlite. researchgate.netdntb.gov.ua Xonotlite typically forms at temperatures above approximately 100-170°C. researchgate.netresearchgate.net
Modeling studies have established optimal conditions for synthesizing high-purity xonotlite. These investigations reveal that factors such as temperature, the molar ratio of calcium to silicon (Ca/Si), the water-to-solid ratio, and pH are critical. researchgate.netdntb.gov.ua For instance, a thermodynamic analysis proposed that a reaction temperature of 200°C, a Ca/Si ratio of 0.9-1.0, a water-solid ratio not exceeding 20, and a pH range of 7-8 are optimal for producing xonotlite with a purity of 99%. researchgate.net Stability and yield diagrams derived from these models illustrate the phase relationships and product yields at different temperatures and reactant ratios. researchgate.netresearchgate.net
Table 1: Optimal Conditions for Xonotlite Synthesis from Ca(OH)₂-SiO₂-H₂O System
| Parameter | Optimal Value/Range | Reference |
|---|---|---|
| Reaction Temperature | ~200°C | researchgate.net |
| Ca/Si Molar Ratio | 0.9 - 1.0 | researchgate.netresearchgate.net |
| Water-to-Solid Ratio | ≤ 20 | researchgate.net |
| pH | 7 - 8 | researchgate.net |
| Predicted Lowest Synthesis Temp. | ~170°C | researchgate.netdntb.gov.ua |
The spontaneity of the xonotlite synthesis reaction can be determined by calculating the change in standard Gibbs free energy (ΔG°). A negative ΔG° indicates that the reaction is thermodynamically favorable and can proceed spontaneously under standard conditions. Thermodynamic studies have shown that for the temperature range of 20 to 220°C, the standard free energy change for the synthesis of xonotlite is negative. researchgate.net This suggests a spontaneous forward reaction. researchgate.net
6Ca(OH)₂ + 6SiO₂ → Ca₆Si₆O₁₇(OH)₂ + 5H₂O
The free energy change is primarily driven by the change in enthalpy (ΔH°), as the synthesis reaction is exothermic. researchgate.net This release of heat contributes significantly to the negative ΔG°, making the formation of xonotlite favorable. The relationship is described by the Gibbs equation: ΔG° = ΔH° - TΔS°, where T is the temperature and ΔS° is the change in entropy.
The solubility product (Kₛₚ) is a critical thermodynamic constant that quantifies the dissolution of a solid in a solution. For xonotlite, significant discrepancies have been noted in the literature, with reported solubility data differing by as much as 10 log units. researchgate.netresearchgate.net This highlights the challenges in experimental determination and the importance of robust thermodynamic modeling.
Recent studies have focused on experimentally determining the solubility of synthetic xonotlite at ambient temperatures (20-25°C) and using thermodynamic modeling to calculate the solubility product based on measured aqueous concentrations. researchgate.net The dissolution equilibrium for xonotlite can be written as:
Ca₆Si₆O₁₇(OH)₂(s) + 5H₂O(l) ⇌ 6Ca²⁺(aq) + 6SiO(OH)₃⁻(aq) + 6OH⁻(aq)
Thermodynamic modeling software, such as GEMS (Gibbs Energy Minimization Software), is used to derive the solubility product from experimental data. researchgate.net The calculated log Kₛₚ values for synthetic xonotlite are considerably lower than some previously reported values for natural xonotlite, suggesting that the latter may have been influenced by the presence of more soluble amorphous phases. researchgate.net
Table 2: Thermodynamic Data and Solubility Products for Xonotlite
| Parameter | Value | Temperature (°C) | Reference |
|---|---|---|---|
| log Kₛₚ (Calculated) | -67.9 ± 0.6 | 20 | researchgate.net |
| log Kₛₚ (Literature, synthetic) | -68.4 | 25 | researchgate.net |
| log Kₛₚ (Literature, natural) | -58.2 | 25 | researchgate.net |
Note: Solubility products are normalized for 1 mole of Si. researchgate.net
Atomistic and Molecular Simulation Approaches
Atomistic and molecular simulations provide a bottom-up understanding of xonotlite, starting from the fundamental interactions between atoms. These computational techniques are powerful for investigating structural details, binding mechanisms, and the effects of defects that are often difficult to probe experimentally.
Ab initio (from first principles) calculations, based on the principles of quantum mechanics, are used to predict the structural and electronic properties of materials without relying on empirical data. unito.it These methods, such as Density Functional Theory (DFT), can accurately model the geometry, bond lengths, bond angles, and electronic structure of xonotlite's crystal lattice. unito.it
For calcium silicates like xonotlite, ab initio calculations help elucidate the nature of the Si-O and Ca-O bonds, which define the material's structure and properties. whiterose.ac.ukresearchgate.net The structure of xonotlite consists of double silicate (B1173343) chains linked by calcium polyhedra. researchgate.net Calculations can determine the precise coordination environment of the calcium and silicon atoms and the energies associated with different atomic configurations. researchgate.net This information is fundamental to understanding the silicate polymerization process that occurs during hydrothermal synthesis, where less crystalline calcium-silicate-hydrate (C-S-H) phases transform into the well-ordered structure of xonotlite. whiterose.ac.ukresearchgate.net
Techniques like X-ray Photoelectron Spectroscopy (XPS) provide experimental data on binding energies that can be compared with theoretical calculations to validate the computational models. whiterose.ac.uk Such studies have shown that increased silicate polymerization, a key feature of the transition from C-S-H to crystalline xonotlite, can be tracked by changes in the Si 2p binding energy. whiterose.ac.uk
Real crystalline materials are rarely perfect and contain various types of defects. In non-stoichiometric compounds, the ratio of constituent elements deviates from the ideal chemical formula. unacademy.comwikipedia.org Modeling defect chemistry is essential for understanding how these imperfections influence the material's properties.
In xonotlite (Ca₆Si₆O₁₇(OH)₂), non-stoichiometry can arise from defects in the crystal lattice, such as vacancies or substitutions. wikipedia.orgfiveable.me These can include:
Metal Excess Defect: This could occur if, for example, an anionic site (like an O²⁻ or OH⁻) is vacant and the charge is balanced by trapped electrons (an F-center) or by the presence of interstitial cations. unacademy.com
Metal Deficiency Defect: This is more common in compounds with metals that can exist in multiple oxidation states. unacademy.comyoutube.com In xonotlite, it could theoretically involve the absence of a Ca²⁺ ion, with the charge neutrality maintained by the substitution of other cations or other mechanisms. unacademy.com
Computational modeling can be used to predict the formation energies of different types of defects and their concentrations under various conditions. fiveable.me These defects can significantly impact the material's mechanical, thermal, and chemical properties. wikipedia.orgfiveable.me For example, ionic vacancies can provide pathways for ion migration, influencing the material's conductivity and reactivity. wikipedia.org While specific modeling of defect chemistry in xonotlite is a complex field, the principles derived from studies on other oxides and silicates provide a foundational framework for understanding its potential non-stoichiometric behavior. unacademy.comwikipedia.orgfiveable.me
Kinetic Modeling of Xonotlite Crystallization Processes
The study of crystallization kinetics is crucial for understanding and controlling the formation of xonotlite (Ca₆Si₆O₁₇(OH)₂), particularly in industrial hydrothermal synthesis processes. Kinetic modeling provides a mathematical framework to describe the rate of transformation from amorphous precursors to crystalline xonotlite, offering insights into the reaction mechanisms and the influence of various process parameters such as temperature, pressure, and raw material reactivity.
Several model-fitting and model-free approaches are commonly employed to analyze the kinetics of solid-state reactions, including crystallization. These models help in determining key kinetic parameters like the activation energy (Ea), which is the minimum energy required for the crystallization to occur, and the Avrami exponent (n), which provides information about the nucleation mechanism and the dimensionality of crystal growth.
Commonly used kinetic models include:
Avrami Model: This model is widely used to describe the kinetics of phase transformation in solids under isothermal conditions. The Avrami equation relates the fraction of transformed volume to time and provides insights into the nucleation and growth mechanism through the Avrami exponent 'n'.
Kissinger Model: This is a non-isothermal method that uses the peak crystallization temperature from differential scanning calorimetry (DSC) or differential thermal analysis (DTA) data at different heating rates to calculate the activation energy. It is a relatively simple and widely applied model-free method.
Ozawa Model: Similar to the Kissinger method, the Ozawa model is a non-isothermal approach for determining the activation energy of crystallization without assuming a specific reaction model.
While these models are standard in materials science for studying crystallization kinetics, specific and detailed studies applying them to the crystallization of xonotlite are not extensively available in the public domain. However, research on the hydrothermal synthesis of xonotlite has provided some insights into its formation kinetics.
One study on the hydrothermal synthesis of xonotlite spherical particles has established a dynamic relationship based on chemical reaction kinetics. The dynamic equation for the process was determined to be: -dcA / dt = kcA0.9
This equation describes the rate of reaction, where cA is the concentration of the reactant, t is time, and k is the rate constant. The study also calculated the apparent activation energy for the formation of xonotlite spherical particles using this dynamic equation, which was found to be in good agreement with values calculated using the Kondo model. researchgate.net
| Kinetic Model | Parameter | Value |
|---|---|---|
| Dynamic Equation Model | Reaction Order | 0.9 |
| Dynamic Equation Model | Apparent Activation Energy (Ea) | 84 kJ/mol |
| Kondo Model | Apparent Activation Energy (Ea) | 77 kJ/mol |
The reactivity of the raw materials, such as the sources of CaO and SiO₂, significantly impacts the formation rate of xonotlite. Studies have shown that using more reactive precursors can accelerate the crystallization process. For instance, the calcination of hydrated cement to increase the reactivity of the calcium and silicon sources has been shown to significantly increase the yield of xonotlite in hydrothermal synthesis. mdpi.com
Microstructural and Unit Cell Simulations to Predict Material Behavior
Computational modeling at the microstructural and unit cell level is a powerful tool for predicting the physical and mechanical properties of xonotlite, providing insights that can guide the design of materials with tailored performance characteristics. These simulations can forecast properties such as thermal conductivity, mechanical strength, and elastic behavior, which are critical for the application of xonotlite in thermal insulation and construction materials.
Unit Cell Models for Thermal Conductivity:
The thermal conductivity of porous materials like xonotlite is strongly dependent on their microstructure. To model this, simplified unit cell models that represent the complex porous structure have been developed. For xonotlite-type micro-pore calcium silicate, two such models are prominent:
Point-Contact Hollow Spherical Model: This model represents the microstructure as a periodic array of hollow spheres that are in point contact with each other. This is based on scanning electron microscope observations that show xonotlite can be composed of hollow spherical agglomerates of interwoven fibers.
Surface-Contact Hollow Cubic Model: This model simplifies the microstructure into a series of hollow cubes that are in surface contact, providing another way to analyze the coupled heat transfer through the solid and gas phases within the porous structure.
These models allow for the derivation of expressions for the effective thermal conductivity by analyzing one-dimensional heat conduction through the unit cell. The predictions from these models have been shown to match well with experimental data obtained over a range of temperatures and pressures.
First-Principles Simulations for Mechanical and Thermodynamic Properties:
Density Functional Theory (DFT) is a first-principles quantum mechanical modeling method used to investigate the electronic structure and properties of materials from the ground up. Ab-initio atomistic simulations based on DFT have been employed to predict the structural, mechanical, and thermodynamic properties of xonotlite at an atomic scale.
These simulations can accurately calculate the lattice parameters of the xonotlite unit cell, which have shown excellent agreement with experimental data. Furthermore, DFT calculations can determine the full set of elastic constants (Cij), which describe the material's response to an applied stress and its stiffness in different directions. From these elastic constants, important mechanical properties such as the Bulk Modulus (K), Shear Modulus (G), and Young's Modulus (E) can be derived.
| Lattice Parameter | Simulated Value (DFT) | Experimental Value |
|---|---|---|
| a (Å) | 17.11 | 17.13 |
| b (Å) | 7.35 | 7.36 |
| c (Å) | 7.03 | 7.06 |
| β (°) | 90.35 | 90.35 |
| Property | Value (GPa) |
|---|---|
| C₁₁ | 100 |
| C₂₂ | 171 |
| C₃₃ | 145 |
| C₄₄ | 44 |
| C₅₅ | 31 |
| C₆₆ | 33 |
| Bulk Modulus (K) | 66 |
| Shear Modulus (G) | 41 |
| Young's Modulus (E) | 105 |
The results from these simulations indicate that xonotlite possesses anisotropic mechanical properties, meaning its stiffness and resistance to shear vary with direction. For instance, the material is predicted to be less compressive in the second direction (highest C₂₂ value) and exhibits high shear resistance along the first direction (highest C₄₄ value). These simulations also provide valuable information on thermodynamic properties, such as thermal expansion coefficients, which are crucial for high-temperature applications.
Geochemical and Geological Context of Xonotlite Formation
Natural Occurrence and Associated Mineral Assemblages
Xonotlite (Ca₆Si₆O₁₇(OH)₂) is a calcium silicate (B1173343) hydrate (B1144303) mineral that is found in a variety of geological settings globally. Its occurrence is predominantly linked to environments characterized by the hydrothermal alteration or metamorphism of calcium-rich rocks. It is commonly found as veins or fracture fillings in serpentinites and within contact metamorphism aureoles where igneous intrusions have altered the surrounding country rock. wikipedia.orgarizona.edu
The mineral is also documented in contact metamorphic deposits within limestones and metavolcanic rocks. arizona.edugemrockauctions.com In these environments, it forms through the alteration of primary minerals by high-temperature hydrothermal fluids. gemfame.com Notable deposits of Xonotlite have been identified in numerous locations, including Mexico, Italy, the United States (California, Michigan, Virginia), Japan, and South Africa. arizona.edugemrockauctions.comgemfame.com
Xonotlite is frequently found with a specific suite of other silicate and hydrous silicate minerals. The composition of these mineral assemblages provides valuable information about the physicochemical conditions of formation, such as temperature, pressure, and fluid composition.
Table 1: Minerals Commonly Associated with Xonotlite
| Mineral | Chemical Formula | Mineral Group |
|---|---|---|
| Apophyllite | KCa₄Si₈O₂₀(F,OH)·8H₂O | Phyllosilicate |
| Clinohedrite | CaZn(SiO₄)·H₂O | Nesosilicate |
| Diopside | CaMgSi₂O₆ | Pyroxene (B1172478) |
| Laumontite | CaAl₂Si₄O₁₂·4H₂O | Zeolite |
| Stilbite | NaCa₄(Si₂₇Al₉)O₇₂·28H₂O | Zeolite |
| Thaumasite | Ca₃Si(OH)₆(CO₃)(SO₄)·12H₂O | Silicate |
| Tobermorite (B576468) | Ca₅Si₆O₁₆(OH)₂·4H₂O | Inosilicate |
This table presents a list of minerals frequently found in association with Xonotlite in various geological settings. wikipedia.orgarizona.edu
Formation Mechanisms in Metamorphic and Hydrothermal Geological Settings
The formation of Xonotlite is intrinsically linked to low-to-medium grade metamorphic and hydrothermal environments. The primary mechanism involves the reaction of calcium and silica (B1680970) sources under specific temperature and pressure conditions, facilitated by the presence of water.
Hydrothermal Synthesis: Xonotlite commonly forms through hydrothermal synthesis at temperatures ranging from 200°C to 350°C. In this process, hot, aqueous fluids circulate through rock fractures, dissolving primary minerals and precipitating new ones, like Xonotlite, as conditions change. Research into the synthesis of Xonotlite demonstrates that it can be formed by the hydrothermal reaction of a mixture of quartz (silica source) and lime (calcium source) at around 200°C. researchgate.net The reaction proceeds through an intermediate calcium-silicate-hydrate (C-S-H) phase before converting to the more stable Xonotlite. researchgate.net The reactivity of the starting materials, particularly the grain size of the quartz, can influence the final product, with higher reactivity sometimes leading to the co-formation of tobermorite. researchgate.net
Contact Metamorphism: In contact metamorphic zones, the heat from an intruding magma body provides the necessary energy to drive metasomatic reactions in the adjacent calcium-bearing country rocks, such as limestones or mafic rocks. arizona.edugemrockauctions.com This process, known as calcium metasomatism, involves thermal conditions causing the alteration of the original mineral assemblage into a new suite of calcium-silicate minerals, including Xonotlite. gemrockauctions.com It is often found in skarns, which are calc-silicate rocks formed at the contact between a silicate magma and a carbonate rock. gemfame.com
Table 2: Geological Conditions for Xonotlite Formation
| Parameter | Condition | Description |
|---|---|---|
| Geological Setting | Contact Metamorphism, Hydrothermal Veins, Serpentinites, Skarns | Environments where heat and fluids can alter calcium and silica-bearing rocks. gemfame.com |
| Temperature Range | 200°C - 350°C | Optimal temperature for hydrothermal synthesis and low-grade metamorphism. |
| Pressure | Low to Moderate | Consistent with shallow crustal levels where hydrothermal circulation and contact metamorphism occur. |
| Key Reactants | Calcium (Ca), Silica (SiO₂) | Sourced from the dissolution of primary minerals like calcite, plagioclase, and pyroxenes. researchgate.net |
This table summarizes the key geological and physicochemical conditions required for the natural formation of Xonotlite.
Rodingitization Processes and Secondary Xonotlite Formation
Rodingitization is a significant metasomatic process that creates an ideal chemical environment for the formation of secondary Xonotlite. Rodingites are calcium-rich, silica-undersaturated, and alkali-poor rocks that typically form through the alteration of mafic or ultramafic rocks, such as gabbros and pyroxenites. unito.itgeoscienceworld.org This process is almost invariably associated with the serpentinization of surrounding ultramafic rocks (peridotites). researchgate.net
During serpentinization, the hydration of primary minerals like olivine (B12688019) and pyroxene releases calcium and creates a highly alkaline, Ca(OH)₂-rich fluid. This fluid then infiltrates adjacent mafic dikes or inclusions. The resulting chemical potential gradient drives a metasomatic exchange: the mafic rocks are enriched in calcium while losing silica, alkalis (Na, K), and other elements. geoscienceworld.orgmdpi.com This large-scale addition of calcium and removal of silica from a protolith leads to the crystallization of a characteristic assemblage of calcium-silicate and calcium-aluminum-silicate minerals, including hydrogrossular, diopside, vesuvianite, and prehnite. geoscienceworld.org
Within this Ca-rich, Si-poor environment, Xonotlite can form as a secondary mineral, often in veins and fractures within the rodingite bodies. Its formation is favored by the high calcium activity and the availability of some silica, under the temperature conditions typical of serpentinization and low-grade ocean-floor metamorphism (approximately 200-400°C). unito.it The presence of Xonotlite within rodingite assemblages is therefore a strong indicator of calcium metasomatism driven by fluids derived from serpentinization.
Geochronological and Geochemical Investigations in Natural Xonotlite Deposits
Direct dating of Xonotlite itself is not a common practice; however, geochronological and geochemical investigations of the rocks and mineral assemblages in which it occurs provide crucial constraints on its formation history. These studies help to determine the age of the metasomatic events, the source of the fluids, and the nature of the protoliths.
Geochemical Analysis: Whole-rock geochemical analysis of rodingites and their unaltered protoliths is a primary tool for understanding the formation of Xonotlite-bearing assemblages. Techniques like isocon analysis are used to quantify the chemical exchanges during metasomatism. geoscienceworld.org These studies consistently show that rodingitization involves a significant gain in CaO and a loss of SiO₂, Na₂O, K₂O, and MgO from the original rock. geoscienceworld.org This geochemical fingerprint confirms the large-scale fluid-rock interaction necessary to create the calcium-rich environment for Xonotlite precipitation. Trace element and rare-earth element (REE) patterns can further help identify the protolith and the characteristics of the metasomatic fluid. geoscienceworld.orgmdpi.com
Geochronology: The timing of Xonotlite formation is typically constrained by dating associated minerals or the geological events responsible for the metasomatism. For instance, U-Pb (uranium-lead) dating of zircon or titanite within the protolith (e.g., a gabbro dike) can provide the initial crystallization age of the rock. The age of the metasomatic event itself can be determined by methods such as Ar-Ar (argon-argon) dating of secondary minerals like amphibole or phlogopite that form during the same hydrothermal event. Isotopic systems such as Sr-Nd-Hf (strontium-neodymium-hafnium) are also employed on whole-rock samples to trace the origin of the magma that formed the protolith and to understand the degree of crust-mantle interaction that set up the geological context for later alteration. mdpi.com By bracketing the age of the host rock and the metasomatic event, these geochronological tools indirectly constrain the formation age of the Xonotlite.
Table 3: Common Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Apophyllite | KCa₄Si₈O₂₀(F,OH)·8H₂O |
| Calcium Hydroxide | Ca(OH)₂ |
| Clinohedrite | CaZn(SiO₄)·H₂O |
| Diopside | CaMgSi₂O₆ |
| Hydrogrossular | Ca₃Al₂(SiO₄)₃-x(OH)₄x |
| Laumontite | CaAl₂Si₄O₁₂·4H₂O |
| Olivine | (Mg,Fe)₂SiO₄ |
| Prehnite | Ca₂Al(AlSi₃O₁₀)(OH)₂ |
| Pyroxene | XY(Si,Al)₂O₆ |
| Quartz | SiO₂ |
| Serpentinite | Mg₃Si₂O₅(OH)₄ |
| Stilbite | NaCa₄(Si₂₇Al₉)O₇₂·28H₂O |
| Thaumasite | Ca₃Si(OH)₆(CO₃)(SO₄)·12H₂O |
| Tobermorite | Ca₅Si₆O₁₆(OH)₂·4H₂O |
| Vesuvianite | (Ca,Na)₁₉(Al,Mg,Fe)₁₃(SiO₄)₁₀(Si₂O₇)₄(OH,F,O)₁₀ |
| Wollastonite | CaSiO₃ |
| Xonotlite | Ca₆Si₆O₁₇(OH)₂ |
Research in Cementitious Materials
Xonotlite as a Crystalline Phase in Cement-Based Systems
In high-temperature environments, such as those encountered in geothermal and oil well cementing, the stability of the cement matrix is crucial. Research has shown that xonotlite can form as a stable crystalline phase in cementitious systems under hydrothermal conditions, typically at temperatures above 150°C. The formation of a xonotlite matrix with its needle-like or fibrous habit can have a significant impact on the mechanical properties of the hardened cement.
Studies have demonstrated that the in-situ formation of xonotlite contributes to the development of a robust and thermally stable cement sheath. This crystalline phase helps to mitigate the strength regression that can occur in ordinary Portland cement at elevated temperatures. The interlocking network of xonotlite crystals provides a reinforcing effect, enhancing the compressive and tensile strength of the cement matrix.
Investigation of Xonotlite Seeds for Accelerating Cement Hydration
The acceleration of cement hydration is critical for reducing construction times and improving early-age strength. The concept of "seeding" involves introducing fine particles that act as nucleation sites for the hydration products of cement, primarily calcium-silicate-hydrate (C-S-H) gel. Research into the use of crystalline calcium silicate hydrates, such as xonotlite, as seeding materials has shown promising results.
When introduced into a cement paste, xonotlite particles provide a large surface area for the precipitation of C-S-H, thereby accelerating the hydration of the main cement clinker phases, alite (C₃S) and belite (C₂S). This acceleration is observed through isothermal calorimetry, which measures the heat evolution during hydration. The presence of xonotlite seeds leads to an earlier and more intense heat flow peak, indicative of a faster reaction rate. This accelerated hydration translates to a more rapid development of mechanical strength at early ages.
Functional Composite Materials Research
Beyond its applications in cement, xonotlite is being explored as a functional component in a variety of composite materials, leveraging its reinforcing capabilities and its ability to host other materials.
Reinforcing Mechanisms in Bioactive Composites Incorporating Xonotlite
In the field of biomaterials, particularly for bone regeneration and dental applications, bioactive composites are being developed to not only provide structural support but also to promote tissue growth. Xonotlite, due to its biocompatibility and fibrous nature, is being investigated as a reinforcing agent in these composites.
The primary reinforcing mechanisms of xonotlite in bioactive composites are attributed to its whisker-like morphology. These whiskers can act as a reinforcing phase within a polymer or ceramic matrix, leading to several toughening effects:
Crack Bridging: When a crack attempts to propagate through the composite, the xonotlite whiskers can bridge the crack faces, effectively holding them together and requiring more energy for the crack to grow.
Crack Deflection: The whiskers can also deflect the path of a propagating crack, forcing it to take a more tortuous route and thus dissipating more energy.
Fiber Pull-out: If a crack does manage to break the bond between a whisker and the matrix, energy is consumed as the whisker is pulled out of the matrix.
Development and Characterization of Xonotlite-based Phase Change Material (PCM) Microcomposites
Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy during a phase transition, making them ideal for thermal energy storage applications. However, many PCMs are in a liquid state during their working temperature range, which can lead to leakage and limits their practical application.
To address this issue, researchers have developed form-stable PCM composites by encapsulating the PCM within a porous matrix. Xonotlite, with its high porosity and thermal stability, has been successfully used as a matrix for this purpose. In this application, a liquid PCM, such as paraffin (B1166041) or a fatty acid, is impregnated into the porous structure of synthesized xonotlite. The capillary forces and surface tension within the xonotlite's porous network prevent the molten PCM from leaking out.
Characterization of these xonotlite-based PCM microcomposites has been carried out using techniques such as scanning electron microscopy (SEM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). These studies have confirmed the successful encapsulation of the PCM within the xonotlite matrix and have determined the thermal properties of the resulting composite.
Table 2: Thermal Properties of a Paraffin/Xonotlite PCM Microcomposite
| Property | Value |
| Melting Temperature | 35.05 °C |
| Freezing Temperature | 40.42 °C |
| Melting Heat | 65.8 kJ/kg |
| Crystallization Heat | -63.5 kJ/kg |
This table presents the key thermal performance indicators of a paraffin/xonotlite microcomposite, demonstrating its suitability for thermal energy storage applications. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal hydrothermal synthesis conditions for producing high-purity xonotlite?
- Methodological Answer : Xonotlite is synthesized via hydrothermal methods under controlled temperature, pressure, and reaction time. Key parameters include:
- Temperature : 180–220°C for nucleation and crystal growth . Higher temperatures (up to 418°C at 20,000 psi) stabilize xonotlite but risk phase transitions .
- Pressure : 5,000–28,000 psi, with 20,000 psi yielding stable xonotlite up to 418°C .
- Reaction Time : 48–312 hours, depending on precursor reactivity (e.g., carbide slag or rice husk ash) .
- Precursors : Use Ca(OH)₂ and silica sources (e.g., quartz, fly ash) with a Ca/Si (C/S) ratio of ~1.0 . Dynamic stirring improves homogeneity and secondary particle formation .
Q. How can researchers characterize the crystal structure and morphology of xonotlite?
- Methodological Answer :
- XRD : Identify xonotlite using reference patterns (JCPDS 23-0125) and quantify phase purity via Rietveld refinement .
- SEM/TEM : Analyze fibrous or spherical morphologies; needle-like crystals typically range from 20–50 µm in length .
- FTIR : Detect Si-O-Si asymmetric stretching (950–1100 cm⁻¹) and Ca-O vibrations (450–500 cm⁻¹) .
- Thermal Analysis : Use TGA to assess dehydration behavior (weight loss at 600–800°C corresponds to hydroxyl groups) .
Advanced Research Questions
Q. How does the Ca/Si (C/S) ratio influence the formation of xonotlite versus hillebrandite or tobermorite?
- Methodological Answer :
- C/S < 1.0 : Favors tobermorite (Ca₅Si₆O₁₆(OH)₂·4H₂O) at temperatures <100°C .
- C/S = 1.0–1.66 : Promotes xonotlite at 200–300°C. Excess Ca²⁺ stabilizes hillebrandite (Ca₂SiO₃(OH)₂) at higher C/S ratios .
- Kinetic Control : Use parallel experiments with variable SiO₂/CaO ratios to study supersaturation effects. For example, dynamic hydrothermal synthesis with stirring reduces quartz residue and enhances xonotlite yield .
Q. What drives the long-term strength retrogression of xonotlite-containing materials under high-temperature conditions?
- Methodological Answer :
- Phase Transitions : Xonotlite transforms to β-wollastonite (β-CaSiO₃) above 800°C, reducing mechanical integrity .
- Amorphous C-S-H Degradation : At 150–200°C, amorphous C-S-H gels recrystallize into xonotlite or hillebrandite, creating microcracks .
- Mitigation Strategies : Incorporate fine silica (6 µm) to delay xonotlite formation and stabilize tobermorite .
Q. How can researchers resolve contradictions in phase formation data across synthesis methods?
- Methodological Answer :
- Controlled Variables : Standardize precursor reactivity (e.g., calcined vs. raw carbide slag) and reactor geometry (e.g., PTFE vs. steel autoclaves) .
- Advanced Imaging : Use TEM-SAED to distinguish polytypes (e.g., disordered vs. ordered xonotlite layers) .
- Thermodynamic Modeling : Apply geochemical software (e.g., PHREEQC) to predict phase stability under varying P-T-X conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
